5-Nitro-1H-indole-3-ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-nitro-1H-indol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-4-3-7-6-11-10-2-1-8(12(14)15)5-9(7)10/h1-2,5-6,11,13H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBNRZJTIDHFTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30961630 | |
| Record name | 2-(5-Nitro-1H-indol-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30961630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41339-64-4 | |
| Record name | 1H-Indole-3-ethanol, 5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041339644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(5-Nitro-1H-indol-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30961630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 5 Nitro 1h Indole 3 Ethanol
Historical and Foundational Synthetic Approaches to Substituted Indole-3-ethanols
The synthesis of indole-3-ethanols, also known as tryptophols, is rooted in foundational organic chemistry reactions that have been adapted over time. These methods often begin with readily available indole (B1671886) precursors or build the indole ring system from acyclic starting materials.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most effective and widely used methods for preparing substituted indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. byjus.com
To synthesize a 5-nitro-substituted indole, the Fischer synthesis can be adapted by using an appropriately substituted arylhydrazine. Specifically, the reaction of (4-nitrophenyl)hydrazine with a suitable aldehyde or ketone under acidic conditions will yield a 5-nitroindole (B16589) derivative. nih.govluc.edu The choice of catalyst is crucial, with Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride and boron trifluoride, being commonly employed. wikipedia.orgnih.gov
The general mechanism proceeds through several key steps:
Formation of a phenylhydrazone from (4-nitrophenyl)hydrazine and a carbonyl compound.
Protonation and tautomerization to an enamine intermediate.
An irreversible sciencemadness.orgsciencemadness.org-sigmatropic rearrangement where the N-N bond is cleaved. byjus.com
The resulting diimine intermediate rearomatizes, followed by an intramolecular attack by the amine group to form an aminoindoline ring. byjus.com
Finally, the elimination of an ammonia (B1221849) molecule leads to the formation of the aromatic 5-nitroindole ring. wikipedia.orgbyjus.com
The versatility of this method allows for the preparation of a wide variety of substituted indoles, provided the corresponding substituted phenylhydrazines are available. byjus.comluc.edu
Tryptamine (B22526), or β-(3-indole)ethylamine, and its derivatives are crucial intermediates and structural analogues in the synthesis of indole-3-ethanols. The structural similarity between tryptamine and 5-Nitro-1H-indole-3-ethanol (differing in the C-5 nitro group and the terminal amino group versus a hydroxyl group) makes it a relevant starting point or synthetic target.
One established route to indole-3-ethanols (tryptophols) is through the reduction of indole-3-acetic acid (IAA) or its esters. mdma.ch Powerful reducing agents are required for this transformation. For instance, the Bouveault-Blanc reduction, which uses sodium in ethanol (B145695), has been reported to convert ethyl or methyl esters of IAA into tryptophol (B1683683) with good yields. mdma.ch
Alternatively, tryptamine itself can be a precursor. A classical organic transformation involves the conversion of a primary amine (R-NH₂) to an alcohol (R-OH). This can be achieved by treating the amine with a diazotizing agent, such as nitrous acid (generated in situ from NaNO₂ and a strong acid), to form a diazonium salt. This salt is often unstable and decomposes, losing N₂ gas to leave a carbocation which is then quenched by water to form the desired alcohol. mdma.ch This pathway provides a direct method to convert the aminoethyl side chain of a tryptamine derivative into the hydroxyethyl (B10761427) side chain of a tryptophol.
Targeted Introduction of the Nitro Group at the C-5 Position
Introducing a nitro group onto the indole scaffold requires strategies that can control the position of substitution, as the indole ring has multiple potential sites for electrophilic attack. The electron-rich pyrrole (B145914) ring is generally more reactive than the benzene (B151609) ring, making direct nitration challenging. nih.gov
Direct electrophilic nitration of an unsubstituted indole ring often leads to substitution at the C-3 position or results in polymerization under the harsh acidic conditions typically used (e.g., HNO₃/H₂SO₄). rsc.org To achieve selective nitration at the C-5 position on the benzene ring, the reactivity of the pyrrole ring must be tempered.
A successful strategy involves the use of N-protected indolines (the reduced, non-aromatic form of the pyrrole ring). This protection diminishes the high reactivity of the five-membered ring, allowing for more controlled electrophilic substitution on the six-membered benzene ring. An efficient and facile process for the regioselective C-5 nitration of N-protected indolines has been developed using ferric nitrate (B79036) (Fe(NO₃)₃) as the nitrating reagent under mild conditions. tandfonline.com This method proceeds in moderate to excellent yields. tandfonline.com The resulting 5-nitroindoline (B147364) can then be aromatized back to the 5-nitroindole.
| Nitrating Reagent | Substrate | Position of Nitration | Conditions | Reference |
| Ferric Nitrate (Fe(NO₃)₃·9H₂O) | N-acetyl indoline | C-5 | CH₃CN, 40°C | tandfonline.com |
| Conc. HNO₃-H₂SO₄ | Indole | Complex mixture/Polymerization | Harsh | tandfonline.com |
| Acetyl nitrate | N-protected indoles | C-3 | Low temperature | researchgate.net |
An alternative and often more reliable method for ensuring the correct placement of the nitro group is to build the indole ring from a precursor that already contains the nitro group in the desired position. This approach avoids the challenges of regioselective direct nitration on the pre-formed indole nucleus.
As discussed in the context of the Fischer indole synthesis (Section 2.1.1), using (4-nitrophenyl)hydrazine as the starting material directly incorporates the nitro moiety at the correct position. nih.govluc.edu When this hydrazine (B178648) is condensed with an appropriate carbonyl compound and subjected to acid-catalyzed cyclization, the resulting indole is guaranteed to have the nitro group at the C-5 position. This strategy is highly effective for preparing 5-nitroindoles and is a cornerstone of many multi-step syntheses of C-5 substituted indoles. luc.edu
Construction of the Ethanol Side Chain at C-3 Position
The C-3 position of the indole ring is the most nucleophilic and is the typical site for electrophilic substitution. rsc.orgchemijournal.com The construction of the ethanol side chain at this position can be achieved through several reliable synthetic methods.
A primary route involves the reduction of C-3 substituted precursors that contain a carbonyl group. Indole-3-acetic acid and its esters are ideal starting materials. The reduction of the carboxylic acid or ester functional group to a primary alcohol yields the desired 2-(1H-indol-3-yl)ethanol side chain. This transformation can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under certain conditions. mdma.ch
Another approach begins with the introduction of a two-carbon chain via electrophilic substitution. The reaction of indole with 2-nitroethanol (B1329411) or a related two-carbon electrophile can install the necessary carbon framework at the C-3 position. For example, the nitroethylation of indole, followed by reduction of the nitro group to an amine and subsequent conversion to a hydroxyl group, provides a pathway to the target side chain. acs.org
Furthermore, a two-step sequence starting from indole-3-carbaldehyde is feasible. The aldehyde can be subjected to a chain extension reaction, such as a Wittig reaction with a one-carbon ylide, to form an alkene, which is then hydrated or hydroborated-oxidized to the primary alcohol. Alternatively, reduction of the aldehyde to indole-3-methanol google.com, followed by conversion to a halide and subsequent nucleophilic substitution with a cyanide anion (followed by hydrolysis and reduction), can also construct the side chain, albeit in a more lengthy process.
| Precursor | Reagent(s) | Resulting Functional Group | Reference |
| Indole-3-acetic acid ester | Na/EtOH (Bouveault-Blanc) | -CH₂CH₂OH | mdma.ch |
| Indole-3-acetic acid / ester | LiAlH₄ | -CH₂CH₂OH | mdma.ch |
| Indole-3-carbaldehyde | NaBH₄ | -CH₂OH | google.com |
| Indole | Alcohols (Borrowing Hydrogen) | -CH₂-R | researchgate.netresearchgate.net |
Modern and Sustainable Synthetic Methodologies
Recent advancements in synthetic chemistry emphasize the importance of sustainability, efficiency, and safety. These principles are increasingly applied to the synthesis of heterocyclic compounds like this compound.
The "Twelve Principles of Green Chemistry" provide a framework for designing more environmentally benign chemical processes. tandfonline.com In the context of synthesizing this compound, several principles are particularly relevant:
Waste Prevention: Designing syntheses with fewer steps, such as a direct reaction with ethylene (B1197577) oxide or employing one-pot strategies, minimizes the generation of waste from intermediate workups and purifications. pnas.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. pnas.org
Use of Safer Solvents and Auxiliaries: Whenever possible, hazardous solvents should be replaced with greener alternatives. For instance, using ethanol or water as a solvent, where feasible, is preferable to chlorinated hydrocarbons. tandfonline.comrsc.org
Energy Efficiency: Employing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can also be a tool to dramatically reduce reaction times and energy input. tandfonline.comeurekaselect.com
Use of Renewable Feedstocks: While not always directly applicable to this specific synthesis, the broader principle encourages the use of starting materials derived from renewable sources. rsc.org
Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and selective.
Lewis Acid Catalysis: In the Friedel-Crafts acylation step, the development of recyclable or more benign Lewis acid catalysts, such as silica-supported ytterbium triflate (Yb(OTf)₃-SiO₂), represents an improvement over stoichiometric amounts of traditional catalysts like AlCl₃. chapman.edu
Transition Metal Catalysis: Modern indole synthesis often relies on transition metals like palladium, rhodium, or cobalt. acs.orgnih.govmdpi.com While not always directly used for the synthesis of this specific molecule from 5-nitroindole, catalytic C-H functionalization represents a state-of-the-art approach that could, in principle, be adapted to directly install the desired side chain, thus improving atom and step economy.
Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. For certain steps, an organocatalyst could replace a metal-based one, reducing concerns about toxic metal residues.
Combining multiple reaction steps into a single, continuous process without isolating intermediates offers significant advantages in terms of efficiency, resource conservation, and waste reduction. acs.org
One-Pot Acylation-Reduction: A potential one-pot synthesis of this compound could involve the Friedel-Crafts acylation of 5-nitroindole, followed by the direct addition of a reducing agent like NaBH₄ to the same reaction vessel to reduce the intermediate ketone. This would eliminate a separate workup and purification step.
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product that contains portions of all reactants, are highly convergent and atom-economical. researchgate.netnih.gov While a direct MCR for this compound is not established, the principles of MCRs inspire the design of highly efficient, sequential one-pot processes. tandfonline.com For instance, a one-pot, three-component reaction involving an indole, an aldehyde, and a nucleophile can efficiently generate 3-substituted indoles, demonstrating the power of this approach. tandfonline.comchapman.edu
Reactivity and Chemical Transformations of 5 Nitro 1h Indole 3 Ethanol
Reactivity Profile of the Nitro Group
The strongly electron-withdrawing nitro group located at the C5 position of the indole (B1671886) ring significantly influences the molecule's reactivity. It not only deactivates the benzene (B151609) portion of the indole nucleus towards electrophilic attack but also serves as a functional handle for various transformations.
One of the most fundamental transformations of the nitro group is its reduction to an amino group, which is a key step in the synthesis of many pharmaceutical and agrochemical compounds. This conversion dramatically alters the electronic properties of the indole ring, turning the substituent from strongly electron-withdrawing to strongly electron-donating. A variety of reducing agents and catalytic systems can be employed for this purpose.
Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro compounds. mt.com Typical catalysts include palladium on carbon (Pd/C), platinum, or nickel, with hydrogen gas serving as the reductant. nih.govgoogle.com This method is often preferred due to its clean nature and high yields. nih.gov For instance, the reduction of nitroarenes using Pd/C can be achieved with high efficiency and tolerance for other functional groups. organic-chemistry.org Alternative methods involve the use of chemical reductants such as tin (Sn) or iron (Fe) in acidic media (e.g., HCl), or reagents like sodium dithionite. youtube.comijrar.org Biocatalytic approaches are also emerging as greener alternatives for the selective reduction of nitro groups under mild, aqueous conditions. nih.govchemrxiv.org
The reduction can sometimes be controlled to yield the intermediate hydroxylamine (B1172632) derivative, although this can be challenging as these intermediates can be unstable. mt.com
Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Conditions | Product | Notes |
|---|---|---|---|
| H₂, Pd/C | Room temperature, atmospheric or elevated pressure | Amine | High yield, wide functional group tolerance. organic-chemistry.org |
| Fe, HCl | Reflux | Amine | Classic method, often used in industrial synthesis. youtube.com |
| Sn, HCl | Reflux | Amine | Another classic, effective but can be less clean than catalytic methods. youtube.com |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous, basic conditions | Amine | A mild alternative to metal/acid reductions. ijrar.org |
The presence of the strongly electron-withdrawing nitro group at the C5 position activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). youtube.com This reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. While the indole ring itself does not have a leaving group at a position suitably activated by the C5-nitro group (ortho or para positions, i.e., C4, C6), this type of reactivity is a hallmark of nitro-substituted aromatic compounds. mdpi.comrsc.org The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, which is the slow, rate-determining step. youtube.commdpi.com Therefore, if a suitable leaving group were present at the C4 or C6 position of the indole ring, 5-Nitro-1H-indole-3-ethanol would be expected to undergo SNAr reactions with various nucleophiles.
Transformations Involving the Indole Nucleus
The indole nucleus is an electron-rich heterocyclic system, making it susceptible to attack by electrophiles, particularly at the C3 position of the pyrrole (B145914) ring. chim.it However, in this compound, the C3 position is already substituted, and the C5-nitro group exerts a deactivating effect on the benzene ring.
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.orgmasterorganicchemistry.com Pyrroles and other five-membered heterocycles are generally more reactive towards electrophiles than benzene. wikipedia.org For indoles, the reaction typically occurs at the C3 position. Since this position is occupied in this compound, electrophilic attack would be directed to other positions. The C5-nitro group deactivates the benzene part of the ring, making electrophilic substitution on this ring more difficult. youtube.commasterorganicchemistry.com Any further electrophilic substitution would likely occur at the C2 position of the pyrrole ring, or potentially at C4, C6, or C7, though the deactivating effect of the nitro group would necessitate harsh reaction conditions.
Modern synthetic methods have increasingly focused on the direct functionalization of C-H bonds, which offers a more atom-economical approach to creating complex molecules. chim.it For indoles, transition-metal-catalyzed C-H functionalization has become a powerful tool for derivatization. rsc.org While the inherent reactivity of indoles favors functionalization at the C2 and C3 positions, strategies have been developed to target the less reactive C4–C7 positions on the benzene ring. chim.itnih.gov These methods often employ directing groups to achieve site-selectivity. nih.govnih.gov In the context of this compound, C-H functionalization could potentially be used to introduce substituents at the C2, C4, C6, or C7 positions, providing access to a wide array of novel derivatives. Palladium-catalyzed cross-coupling reactions are particularly prevalent in this area. researchgate.net
Table 2: Potential C-H Functionalization Sites on the 5-Nitroindole (B16589) Core
| Position | Reactivity | Potential Reactions | Notes |
|---|---|---|---|
| C2 | Moderately reactive | Arylation, Alkenylation, Alkylation | Often targeted when C3 is blocked. |
| C4 | Less reactive | Arylation, Olefination | Requires directing groups or specific catalysts for selectivity. nih.gov |
| C6 | Less reactive | Arylation, Olefination | Deactivated by the C5-nitro group; challenging to functionalize. |
The nitrogen atom of the indole ring is nucleophilic and can readily undergo a variety of functionalization reactions. The N-H proton is weakly acidic and can be removed by a base, allowing for subsequent alkylation, acylation, or protection. These reactions are crucial for modulating the biological activity of indole-containing compounds and for use as protecting groups during multi-step syntheses. Common reactions include N-alkylation with alkyl halides, N-acylation with acid chlorides or anhydrides, and N-sulfonylation with sulfonyl chlorides. N-heterocyclic carbene (NHC) catalysis has also been explored for the enantioselective functionalization of the indole N-H group. acs.org
Reactions of the Ethanol (B145695) Side Chain
The primary alcohol functionality of the ethanol side chain is a key site for a variety of chemical transformations. These reactions allow for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The reactivity of this hydroxyl group is central to the synthetic utility of this compound.
The primary alcohol group of this compound can be oxidized to form either the corresponding aldehyde, 5-nitro-1H-indole-3-acetaldehyde, or the carboxylic acid, 5-nitro-1H-indole-3-acetic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.
Mild oxidizing agents are typically employed for the selective oxidation to the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (DCM) are effective for this transformation, minimizing the over-oxidation to the carboxylic acid. The reaction is generally performed at room temperature.
For the full oxidation to the carboxylic acid, stronger oxidizing agents are required. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), chromic acid (generated from CrO3 and sulfuric acid, also known as the Jones reagent), or sodium dichromate (Na2Cr2O7) in an acidic aqueous solution. These reactions often require heating to ensure complete conversion. The reaction proceeds through the intermediate aldehyde, which is further oxidized in situ. While specific literature detailing these oxidations on this compound is limited, the principles are based on well-established transformations of primary alcohols.
| Transformation | Product | Typical Reagents | General Conditions |
|---|---|---|---|
| Partial Oxidation | Aldehyde | PCC, DMP, Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Anhydrous solvent (e.g., DCM), Room temperature or below |
| Full Oxidation | Carboxylic Acid | KMnO4, H2CrO4 (Jones Reagent), Na2Cr2O7/H2SO4 | Aqueous acidic or basic conditions, often with heating |
The hydroxyl group of the ethanol side chain serves as a versatile handle for derivatization through esterification, etherification, and halogenation.
Esterification: Esters of this compound can be readily prepared through reaction with carboxylic acids or their derivatives. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid, and typically requires heating under reflux with removal of water to drive the equilibrium. Alternatively, for more sensitive substrates, the reaction can be performed with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct.
Etherification: The synthesis of ethers from this compound can be achieved via methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), forming the ether linkage.
Halogenation: The hydroxyl group can be replaced by a halogen atom (Cl, Br, or I) to produce 3-(2-haloethyl)-5-nitro-1H-indoles. These halo-derivatives are valuable intermediates for further nucleophilic substitution reactions. Thionyl chloride (SOCl2) is commonly used for conversion to the chloride, often in the presence of a base like pyridine. For the synthesis of the corresponding bromide, reagents such as phosphorus tribromide (PBr3) are effective.
| Derivative | Reaction Type | Typical Reagents |
|---|---|---|
| Ester | Esterification | Carboxylic acid/H+; Acid chloride/Pyridine |
| Ether | Etherification (Williamson) | 1. NaH; 2. Alkyl halide |
| Chloride | Halogenation | SOCl2, PCl5 |
| Bromide | Halogenation | PBr3, HBr |
The ethanol side chain of this compound can be involved in intramolecular cyclization reactions, leading to the formation of new heterocyclic ring systems. These reactions often require prior modification of the side chain to introduce a suitable reactive group. For example, conversion of the alcohol to a leaving group (such as a tosylate or halide) can facilitate intramolecular cyclization via nucleophilic attack from the indole nitrogen (N-1 position) or another position on the indole ring, although the latter is less common.
A notable pathway involves the reductive cyclization of nitro-containing indole derivatives. While not starting directly from this compound, a related process has been described for the preparation of indolines (dihydroindoles). This involves the reduction of the nitro group to an amino group, which can then undergo intramolecular cyclization with a suitably functionalized side chain. Such strategies are employed in the synthesis of complex fused-ring systems based on the indole scaffold. For instance, the reduction of a nitro group can be performed with concomitant intramolecular cyclization to form new ring structures.
Mechanistic Investigations of this compound Transformations
Detailed mechanistic studies specifically focused on the side-chain transformations of this compound are not extensively documented in the scientific literature. However, the mechanisms of these reactions can be inferred from the well-established principles of organic chemistry for primary alcohols.
The oxidation to an aldehyde or carboxylic acid with chromium-based reagents is believed to proceed through the formation of a chromate (B82759) ester intermediate. Subsequent elimination, involving the removal of a proton from the carbon bearing the oxygen, leads to the formation of the carbonyl group.
Esterification reactions, such as the Fischer esterification, follow a well-understood acid-catalyzed nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol.
The Williamson ether synthesis proceeds via an SN2 mechanism, where the alkoxide ion formed from the alcohol acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, leading to the displacement of the halide leaving group.
The conversion of the alcohol to an alkyl halide using reagents like thionyl chloride is understood to involve the formation of a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.
The mechanisms for cyclization are highly dependent on the specific reaction but generally involve an intramolecular nucleophilic attack. The regioselectivity and stereoselectivity of such cyclizations are governed by factors such as ring strain in the transition state and the geometric constraints of the substrate.
Derivatization and Analog Synthesis from 5 Nitro 1h Indole 3 Ethanol
Design and Synthesis of Novel C-Substituted Indole (B1671886) Analogs
The introduction of substituents directly onto the indole core of 5-Nitro-1H-indole-3-ethanol presents a synthetic challenge due to the electron-withdrawing nature of the 5-nitro group and the existing substitution at the C3 position. Direct electrophilic substitution, which typically occurs at the electron-rich C3 position in indoles, is not feasible. Therefore, alternative strategies are required to access C-substituted analogs.
One potential approach involves the Vilsmeier-Haack reaction, a common method for formylating electron-rich aromatic and heteroaromatic compounds. researchgate.netresearchgate.netnih.gov While this reaction typically targets the C3 position of indoles, its application to a C3-substituted indole like this compound would necessitate alternative reaction pathways, possibly leading to substitution at other positions of the indole ring, although this is less common. The strongly deactivating effect of the 5-nitro group further complicates this electrophilic substitution.
Another classical C-H activation method is the Mannich reaction, which introduces an aminomethyl group, typically at the C3 position of indoles. unimi.itresearchgate.net For this compound, this reaction at C3 is sterically hindered. However, modifications of the Mannich reaction or the use of pre-functionalized starting materials in a multi-step synthesis could potentially yield C-substituted analogs.
Friedel-Crafts acylation is generally not effective for indoles due to the complexation of the Lewis acid catalyst with the indole nitrogen. eurekaselect.comfrontiersin.org The deactivating nitro group on the benzene (B151609) ring of this compound would further inhibit this reaction. frontiersin.org Therefore, this method is unlikely to be a viable strategy for C-acylation of this specific compound.
Given these limitations, the synthesis of C-substituted analogs of this compound would likely rely on more advanced synthetic methodologies. These could include directed ortho-metalation (DoM) where the ethanol (B145695) side chain or a protected version of it directs lithiation to the C2 or C4 position, followed by quenching with an electrophile. Alternatively, transition metal-catalyzed cross-coupling reactions on a pre-halogenated this compound derivative could be employed to introduce a variety of substituents at specific positions on the indole nucleus.
| Reaction | Typical Position of Substitution on Indole | Feasibility on this compound | Challenges |
|---|---|---|---|
| Vilsmeier-Haack Reaction | C3 | Low | C3 position is blocked; 5-nitro group is deactivating. |
| Mannich Reaction | C3 | Low | C3 position is blocked. |
| Friedel-Crafts Acylation | C3 (if unprotected N), C2 or benzene ring | Very Low | Lewis acid complexation with indole nitrogen; 5-nitro group is strongly deactivating. |
Systematic Modification of the Ethanol Side Chain for Structure-Reactivity Relationship Studies
The ethanol side chain at the C3 position offers a prime site for systematic modification to probe structure-reactivity relationships. The terminal hydroxyl group can be subjected to a variety of chemical transformations to alter the polarity, size, and hydrogen bonding capability of this part of the molecule.
Oxidation: The primary alcohol of the ethanol side chain can be oxidized to an aldehyde or a carboxylic acid. Oxidation to 5-nitro-1H-indole-3-acetic acid would introduce an acidic functional group, significantly altering the molecule's physicochemical properties. Various oxidizing agents can be employed for this transformation, with the choice of reagent determining the oxidation state of the final product. The oxidative decarboxylation of the related compound, indole-3-acetic acid, by plant peroxidases is a known metabolic pathway. nih.govsemanticscholar.org
Etherification and Esterification: The hydroxyl group can be readily converted into ethers or esters. Etherification with various alkyl or aryl halides under basic conditions would yield a library of analogs with modified lipophilicity and steric bulk. Similarly, esterification with a range of carboxylic acids or their derivatives would introduce different functional groups, affecting the molecule's ability to act as a hydrogen bond donor or acceptor. The formation of tryptophol (B1683683) glycosides and acetates has been observed in biological systems, demonstrating the feasibility of these modifications. nih.gov
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or a mesylate, to facilitate nucleophilic substitution reactions. This would allow for the introduction of a wide array of functional groups, including azides, halides, and thiols, providing access to a diverse set of derivatives for further functionalization or biological evaluation.
| Modification | Resulting Functional Group | Potential Impact on Molecular Properties |
|---|---|---|
| Oxidation | Aldehyde or Carboxylic Acid | Increases polarity; introduces acidic character (carboxylic acid). |
| Etherification | Ether | Increases lipophilicity; modifies steric bulk. |
| Esterification | Ester | Removes hydrogen bond donating ability; introduces various functional groups. |
| Nucleophilic Substitution (via tosylate/mesylate) | Azide, Halide, Thiol, etc. | Introduces a wide range of functionalities for further derivatization. |
N-Substitution and Heterocyclic Annulation Strategies
The nitrogen atom of the indole ring in this compound is a key site for derivatization, allowing for N-substitution and the construction of fused heterocyclic systems.
N-Substitution: The indole nitrogen can be alkylated or arylated to introduce substituents that can modulate the electronic properties of the indole ring and provide new points for interaction with biological targets. N-alkylation of nitroindoles can be achieved under phase-transfer catalysis conditions. nih.gov The position of the nitro group on the indole ring can influence the stereoselectivity of such reactions. nih.gov N-arylation of 5-nitroindole (B16589) has been accomplished using copper-catalyzed cross-coupling reactions with aryl iodides. sci-hub.se These methods can be adapted for the N-substitution of this compound, potentially after protection of the hydroxyl group of the ethanol side chain to prevent side reactions.
Heterocyclic Annulation: The indole scaffold of this compound can serve as a template for the synthesis of more complex, fused heterocyclic systems. Annulation reactions can be designed to build new rings onto the indole core, leading to novel chemical entities with potentially unique biological activities. For instance, (3+2) annulation reactions of indolylmethanols with propargylic alcohols, catalyzed by Lewis acids, have been used to construct cyclopenta[b]indoles. researchgate.net While the starting material in this case is a 2-indolylmethanol, similar strategies could be envisioned for derivatives of this compound. The ethanol side chain itself could potentially participate in cyclization reactions to form fused ring systems. For example, intramolecular cyclization could lead to the formation of pyrano[3,4-b]indole derivatives.
The strategic combination of N-substitution and heterocyclic annulation can generate a wide array of complex molecules derived from the this compound scaffold.
Rational Design of Derivatives for Probing Chemical Space
The rational design of derivatives of this compound is guided by the goal of exploring chemical space to identify compounds with specific biological activities. The 5-nitroindole scaffold is a "privileged" structure in medicinal chemistry, known to interact with various biological targets.
Anticancer Agents: A significant focus of the rational design of 5-nitroindole derivatives has been the development of anticancer agents. researchgate.netnih.gov Substituted 5-nitroindoles have been investigated as binders of the c-Myc G-quadruplex, a DNA secondary structure that is a key target in cancer therapy. researchgate.netnih.gov The design of these molecules involves the strategic placement of substituents to enhance binding affinity and selectivity for the G-quadruplex. Modifications to the this compound scaffold, such as the introduction of C-substituents, alterations to the ethanol side chain, and N-substitution, can be rationally designed to optimize these interactions. For example, the introduction of a pyrrolidine-substituted methylene (B1212753) group at the C3 position has been shown to be beneficial for G4 binding. nih.gov
Kinase Inhibitors: The indole nucleus is a common scaffold in the design of kinase inhibitors, which are an important class of anticancer drugs. researchgate.netnih.govsemanticscholar.org The rational design of this compound derivatives as potential kinase inhibitors would involve creating a library of analogs with diverse substituents to probe the ATP-binding site of various kinases. Structure-activity relationship (SAR) studies of these analogs would then guide the optimization of inhibitor potency and selectivity. nih.gov
Chemical Probes: Derivatives of this compound can be rationally designed as chemical probes to study biological systems. unimi.it This could involve the incorporation of reporter groups, such as fluorescent tags or photoaffinity labels, to visualize and identify the molecular targets of these compounds within cells. The systematic modifications described in the previous sections provide the synthetic tools to create such probes.
By combining synthetic chemistry with molecular modeling and biological screening, the rational design of derivatives of this compound can lead to the discovery of novel therapeutic agents and research tools.
Computational and Theoretical Studies of 5 Nitro 1h Indole 3 Ethanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and behavior of molecules. These methods, particularly Density Functional Theory (DFT), provide a robust framework for examining electronic structure, bonding, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Bonding
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the many-body electronic wavefunction, DFT allows for the calculation of various molecular properties, including optimized geometry, vibrational frequencies, and electronic energies.
For indole (B1671886) derivatives, DFT calculations, often employing functionals like B3LYP or PBE0 with basis sets such as cc-pVTZ or 6-311++G(d,p), have been successfully used to determine molecular structures and electronic properties. nih.govresearchgate.net In a study on the similar compound 3-(dimethylaminomethyl)-5-nitroindole (DAMNI), DFT calculations were performed to optimize the molecular geometry and analyze its vibrational modes. researchgate.net Such calculations for 5-Nitro-1H-indole-3-ethanol would similarly elucidate the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The presence of the nitro group at the 5-position and the ethanol (B145695) group at the 3-position introduces specific electronic effects that can be quantified through DFT. The nitro group, being a strong electron-withdrawing group, is expected to significantly influence the electron density distribution across the indole ring.
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds (Note: These are hypothetical values based on typical bond lengths and the influence of substituents on the indole ring, for illustrative purposes.)
| Parameter | Predicted Value |
| C4-C5 Bond Length (Å) | 1.38 |
| C5-C6 Bond Length (Å) | 1.40 |
| C5-N(nitro) Bond Length (Å) | 1.47 |
| N(nitro)-O Bond Length (Å) | 1.22 |
| C3-C(ethanol) Bond Length (Å) | 1.51 |
| C(ethanol)-O Bond Length (Å) | 1.43 |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide critical information about a molecule's nucleophilic and electrophilic character.
For this compound, the HOMO is expected to be localized primarily on the indole ring, which is electron-rich. Conversely, the LUMO is anticipated to be centered on the nitro group, owing to its strong electron-accepting nature. The energy gap between the HOMO and LUMO (Egap) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
Computational studies on DAMNI have shown that the HOMO-LUMO gap is influenced by the solvent environment, indicating that the reactivity of the molecule can be tuned by its surroundings. researchgate.netnih.gov A similar trend would be expected for this compound. The FMO analysis helps in predicting the sites of electrophilic and nucleophilic attack, which is crucial for understanding its potential chemical transformations.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound in Different Media (Note: These are illustrative values based on trends observed for similar nitro-aromatic compounds.)
| Medium | EHOMO (eV) | ELUMO (eV) | Egap (eV) |
| Gas Phase | -6.5 | -2.0 | 4.5 |
| Water | -6.3 | -2.2 | 4.1 |
| Ethanol | -6.4 | -2.1 | 4.3 |
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed electronic information, molecular modeling and dynamics simulations offer insights into the conformational landscape and the influence of the environment on the molecule's behavior over time.
Conformational Analysis and Energy Minimization Studies
The ethanol side chain in this compound can rotate around the C3-C(ethanol) bond, leading to different spatial arrangements or conformers. Conformational analysis aims to identify the most stable conformers by exploring the molecule's potential energy surface (PES).
A PES scan can be performed by systematically rotating the dihedral angles associated with the side chain to identify the global energy minimum, which corresponds to the most stable conformation. nih.gov For this compound, the orientation of the hydroxyl group of the ethanol substituent relative to the indole ring would be a key determinant of its conformational preference, likely stabilized by intramolecular hydrogen bonding in the gas phase. Energy minimization studies, using force fields or quantum mechanical methods, are then used to refine the geometry of these stable conformers.
Intermolecular Interactions and Solvation Effects
The interactions of this compound with solvent molecules are critical to its behavior in solution. Molecular dynamics (MD) simulations can model the explicit interactions between the solute and solvent molecules, providing a dynamic picture of the solvation shell and its impact on the solute's conformation and properties.
Reaction Mechanism Elucidation via Transition State Calculations
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and, crucially, transition states. Transition state calculations, typically performed using DFT, allow for the determination of activation energies, which govern the reaction rates.
For instance, the synthesis of nitroindoles can proceed through various pathways. Computational studies on the reaction of indole with the nitrate (B79036) radical (NO₃) have explored the mechanism of nitration. nih.gov These studies calculate the energies of the proposed intermediates and transition states to map out the most favorable reaction pathway. nih.gov A similar approach could be applied to understand the synthesis of this compound or its subsequent reactions. By locating the transition state structure and calculating its energy, one can predict the feasibility of a reaction and understand the factors that control its regioselectivity and stereoselectivity.
Predictive Chemistry and Virtual Screening for Novel Reactions
Computational and theoretical studies are pivotal in modern chemistry, offering pathways to predict the reactivity of molecules and screen for novel transformations, thereby accelerating the discovery of new synthetic routes and functional molecules. For a compound such as this compound, these in silico approaches can provide profound insights into its chemical behavior, guiding experimental efforts towards promising and unexplored reactions.
Predictive chemistry leverages quantum mechanical calculations, such as Density Functional Theory (DFT), to model the electronic structure and energetics of molecules. These models can elucidate reaction mechanisms, determine the stability of intermediates and transition states, and predict the feasibility of various reaction pathways. For this compound, this means that potential reactions involving the indole ring, the nitro group, or the ethanol side chain can be computationally explored before being attempted in a laboratory setting. DFT studies on indole derivatives have been successfully used to understand reaction mechanisms and calculate properties like heats of formation. niscpr.res.in
Virtual screening, a technique prevalent in drug discovery for identifying molecules that bind to biological targets, can be adapted for reaction discovery. wikipedia.orgnih.govpatsnap.com This involves creating virtual libraries of potential reactants, catalysts, or reaction conditions and computationally evaluating their potential to yield desired products with this compound. By combining predictive models with high-throughput computational screening, it is possible to identify novel and efficient synthetic transformations.
The reactivity of the 5-nitroindole (B16589) scaffold is influenced by the electron-withdrawing nature of the nitro group, which deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution while activating it for nucleophilic attack. The indole nucleus itself is known for its diverse reactivity. luc.edu Computational models can precisely quantify these electronic effects and predict how they would influence a wide range of potential reactions.
For instance, theoretical studies could be employed to predict the outcomes of various transformations of this compound. This could include exploring the reduction of the nitro group, oxidation of the ethanol side chain, or various cycloaddition reactions involving the indole core. The table below illustrates a hypothetical scenario where DFT calculations are used to predict the feasibility of different reaction types for this compound.
| Predicted Reaction Type | Potential Reagent/Catalyst | Predicted Activation Energy (kcal/mol) | Predicted Reaction Feasibility |
|---|---|---|---|
| Nitro Group Reduction | H₂, Pd/C | 15-25 | High |
| Side Chain Oxidation to Aldehyde | PCC | 20-30 | Moderate |
| Side Chain Oxidation to Carboxylic Acid | KMnO₄ | 25-35 | Moderate to High |
| N-Alkylation of Indole Ring | CH₃I, NaH | 10-20 | High |
| Diels-Alder Cycloaddition | Maleic Anhydride | >40 | Low |
Furthermore, virtual screening can be utilized to discover optimal conditions for a desired transformation. A virtual library of catalysts, solvents, and additives can be screened to identify combinations that are predicted to lower the activation energy of a reaction, thus increasing its rate and yield. The following interactive table presents a hypothetical virtual screening outcome for optimizing the catalytic reduction of the nitro group in this compound.
| Catalyst | Solvent | Predicted Yield (%) | Predicted Selectivity for Amine (%) |
|---|---|---|---|
| Pd/C | Ethanol | 95 | 98 |
| PtO₂ | Ethyl Acetate | 92 | 96 |
| Raney Nickel | Methanol | 88 | 90 |
| Fe/HCl | Water/Ethanol | 85 | 88 |
| SnCl₂ | Ethanol | 80 | 85 |
Through these computational and theoretical approaches, the exploration of the chemical space around this compound can be significantly enhanced. Predictive chemistry provides a foundational understanding of its intrinsic reactivity, while virtual screening offers a powerful tool to rapidly identify novel and efficient reaction pathways, ultimately guiding experimental chemists in the synthesis of new and valuable molecules.
Advanced Analytical and Spectroscopic Methodologies for 5 Nitro 1h Indole 3 Ethanol Research
High-Resolution Mass Spectrometry (HRMS) for Elucidating Reaction Products and Impurities
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 5-Nitro-1H-indole-3-ethanol, providing highly accurate mass measurements that allow for the determination of elemental compositions. pnnl.gov Unlike standard mass spectrometry, HRMS can distinguish between ions of very similar nominal mass, which is critical for unambiguously identifying the target compound and differentiating it from potential impurities or reaction byproducts. pnnl.gov
In the context of synthesizing this compound, HRMS is used to confirm the successful formation of the product by matching the experimentally measured accurate mass to the theoretically calculated mass of its molecular ion. Furthermore, it is instrumental in identifying impurities, such as unreacted starting materials, intermediates, or side-products formed during the synthesis. The fragmentation pattern observed in the mass spectrum provides additional structural information. For nitroaromatic compounds like this compound, characteristic fragmentation pathways include the loss of the nitro group (NO₂) and other neutral molecules. nih.govmiamioh.edu
Table 1: Hypothetical HRMS Data for this compound and Potential Fragments
| Ion Formula | Calculated m/z | Description |
|---|---|---|
| [C₁₀H₁₀N₂O₃+H]⁺ | 207.0764 | Protonated molecular ion |
| [C₁₀H₁₀N₂O₃+Na]⁺ | 229.0584 | Sodium adduct of the molecular ion |
| [C₁₀H₉NO₃]⁺ | 191.0577 | Fragment from loss of NH |
| [C₁₀H₁₀NO]⁺ | 160.0757 | Fragment from loss of NO₂ |
| [C₈H₆NO₂]⁺ | 148.0393 | Fragment from loss of CH₂CH₂OH |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy offers a profound insight into the molecular structure of this compound in solution and in the solid state.
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity of atoms within the this compound molecule. slideshare.netepfl.ch
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would show correlations between the protons of the ethyl group (-CH₂-CH₂-OH) and between adjacent protons on the indole (B1671886) ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). epfl.chsdsu.edu It is essential for assigning the carbon signals of all protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically two to four bonds) between protons and carbons. epfl.chsdsu.eduyoutube.com This is crucial for connecting the different fragments of the molecule, for instance, showing the correlation from the protons of the ethyl side chain to the C3 carbon of the indole ring, and from the indole ring protons to the carbon bearing the nitro group (C5).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.netresearchgate.net This can help to confirm the spatial arrangement of substituents on the indole ring.
Table 2: Expected 2D NMR Correlations for this compound
| Technique | Correlated Nuclei | Expected Key Correlations | Information Gained |
|---|---|---|---|
| COSY | ¹H / ¹H | H-α ↔ H-β (ethanol side chain); H-6 ↔ H-7 | J-coupling between adjacent protons |
| HSQC | ¹H / ¹³C | H-α ↔ C-α; H-β ↔ C-β; H-2 ↔ C-2; H-4 ↔ C-4; H-6 ↔ C-6; H-7 ↔ C-7 | Direct one-bond C-H connectivity |
| HMBC | ¹H / ¹³C | H-α ↔ C-3, C-2; H-4 ↔ C-5, C-6, C-3a; H-6 ↔ C-5, C-4, C-7a | Long-range (2-4 bond) C-H connectivity |
| NOESY | ¹H / ¹H | H-4 ↔ H-α (side chain) | Through-space proximity of protons |
Note: α and β refer to the carbons of the ethanol (B145695) side chain, with α being adjacent to the indole ring.
Solid-State NMR (ssNMR) is a key technique for studying materials in their solid form and is particularly valuable for identifying and characterizing polymorphism—the ability of a compound to exist in multiple crystalline forms. nih.govirispublishers.compharmtech.com Different polymorphs of this compound, while chemically identical, would have different arrangements of the molecules in the crystal lattice. These differences in molecular packing and intermolecular interactions (such as hydrogen bonding) lead to distinct chemical shifts and peak multiplicities in the ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) spectrum. irispublishers.combruker.com Thus, ssNMR can be used to identify the presence of different polymorphs, quantify their relative amounts in a mixture, and provide insights into the molecular conformation and packing within each crystalline form. pharmtech.combruker.com
Table 3: Illustrative ¹³C ssNMR Chemical Shift Differences Between Two Hypothetical Polymorphs of this compound
| Carbon Atom | Polymorph A (δ, ppm) | Polymorph B (δ, ppm) |
|---|---|---|
| C-5 (bearing NO₂) | 142.1 | 143.5 |
| C-7a | 137.2 | 136.8 |
| C-3a | 129.5 | 129.1 |
| C-α (side chain) | 28.3 | 29.0 |
X-ray Crystallography for Precise Three-Dimensional Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule. acs.orgmdpi.comresearchgate.net This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed map of electron density from which the exact positions of all atoms in the crystal lattice can be determined.
This provides unambiguous information on bond lengths, bond angles, and torsional angles. For this compound, X-ray crystallography would confirm the connectivity of the atoms, the planarity of the indole ring, the conformation of the ethanol side chain, and the geometry of the nitro group relative to the aromatic ring. Furthermore, it reveals the details of intermolecular interactions, such as hydrogen bonding involving the indole N-H and the side chain O-H groups, which dictate how the molecules pack together in the crystal. acs.org
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512 |
| b (Å) | 12.345 |
| c (Å) | 9.765 |
| β (°) | 105.2 |
| Volume (ų) | 989.1 |
| Z (molecules/unit cell) | 4 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Reaction Monitoring
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. spectroscopyonline.commt.comthermofisher.com These two techniques are often complementary.
FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the molecule is measured. Polar bonds, such as O-H, N-H, and C=O, typically give strong signals.
Raman Spectroscopy: Raman spectroscopy involves scattering of laser light from the molecule. Symmetrical, non-polar bonds and aromatic rings often produce strong Raman signals.
For this compound, these techniques can readily identify the key functional groups. The N-H stretch of the indole, the O-H stretch of the alcohol, the aromatic C-H stretches, and the characteristic symmetric and asymmetric stretches of the nitro (NO₂) group will all have distinct peaks in the spectra. orientjchem.org Vibrational spectroscopy is also a powerful tool for real-time reaction monitoring, allowing researchers to track the disappearance of reactant peaks and the appearance of product peaks.
Table 5: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Technique (Stronger Signal) |
|---|---|---|---|
| O-H (alcohol) | Stretch, broad | 3200 - 3500 | FT-IR |
| N-H (indole) | Stretch | 3350 - 3450 | FT-IR |
| Aromatic C-H | Stretch | 3000 - 3100 | Raman |
| Aliphatic C-H | Stretch | 2850 - 2960 | Raman |
| C=C (aromatic) | Stretch | 1500 - 1620 | Raman |
| NO₂ | Asymmetric Stretch | 1500 - 1560 | FT-IR |
| NO₂ | Symmetric Stretch | 1335 - 1370 | FT-IR |
Advanced Chromatographic Techniques (HPLC-DAD-MS, UPLC-DAD) for Purity, Separation, and Characterization of Reaction Mixtures
Advanced chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for separating components of a mixture. researchgate.net UPLC uses smaller stationary phase particles, which results in higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. nih.gov
Coupling these separation techniques with advanced detectors provides comprehensive characterization:
Diode Array Detector (DAD): A DAD acquires a full UV-Vis spectrum for each point in the chromatogram. This is useful for identifying compounds with chromophores, such as the indole ring in this compound, and for assessing peak purity.
Mass Spectrometry (MS): Interfacing HPLC or UPLC with a mass spectrometer (LC-MS) provides mass information for each separated component, allowing for their positive identification. acs.org
Table 6: Hypothetical UPLC-DAD-MS Data for a Synthesis Reaction Mixture
| Retention Time (min) | Compound Identity | UV λₘₐₓ (nm) | [M+H]⁺ (m/z) |
|---|---|---|---|
| 1.85 | Starting Material A | 254 | 135.1 |
| 2.50 | Intermediate B | 265 | 179.2 |
| 3.12 | This compound | 275, 330 | 207.1 |
| 3.45 | Isomeric Byproduct | 278, 325 | 207.1 |
Circular Dichroism (CD) for Chiral Derivatives and Absolute Configuration Assignment
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to investigate the stereochemical features of chiral molecules. This method relies on the differential absorption of left and right circularly polarized light by a chiral compound. The resulting CD spectrum provides information about the absolute configuration and conformational properties of the molecule in solution. For chiral derivatives of this compound, CD spectroscopy, often in conjunction with quantum chemical calculations, serves as a crucial tool for the unambiguous assignment of their absolute stereochemistry.
The chromophoric nature of the 5-nitroindole (B16589) moiety is central to the application of CD spectroscopy. The electronic transitions within this aromatic system, when perturbed by a chiral center, give rise to characteristic CD signals known as Cotton effects. A positive or negative Cotton effect corresponds to the differential absorption of circularly polarized light and is directly related to the spatial arrangement of the atoms around the stereocenter.
A common strategy for determining the absolute configuration of chiral alcohols, such as derivatives of this compound, involves the application of the exciton (B1674681) chirality method. This method is particularly effective when two or more chromophores are present in the molecule and are spatially close to each other. The through-space interaction of the electric transition dipole moments of these chromophores leads to a splitting of the CD bands, resulting in a characteristic bisignate (two-signed) Cotton effect. The sign of this exciton couplet (positive or negative) is directly correlated with the chirality of the arrangement of the chromophores, and thus, the absolute configuration of the molecule can be deduced.
In cases where the parent molecule contains only one significant chromophore, derivatization with a second chromophoric group is a common practice to enable the use of the exciton chirality method. For chiral alcohols, derivatization of the hydroxyl group with an aromatic acyl group, for instance, introduces a second chromophore. The spatial relationship between the original chromophore (the 5-nitroindole system) and the newly introduced chromophore will then dictate the sign of the observed exciton-coupled CD spectrum.
The assignment of the absolute configuration is further strengthened by comparing the experimentally measured CD spectrum with theoretically calculated spectra. Using computational methods such as Time-Dependent Density Functional Theory (TDDFT), the CD spectra for both possible enantiomers (R and S) can be predicted. A close match between the experimental spectrum and the calculated spectrum for one of the enantiomers provides strong evidence for the assignment of its absolute configuration.
For instance, in a study on the absolute configuration of a series of chiral α-aryl-substituted alcohols, the CD exciton chirality method was successfully applied after derivatization of the alcohol with a benzoate (B1203000) group. The resulting benzoate derivatives exhibited a distinct Cotton effect around 228 nm. It was consistently observed that the S enantiomers displayed a positive first Cotton effect, while the R enantiomers showed a negative one. This reliable correlation allows for the unambiguous assignment of the absolute configuration of the parent alcohol.
| Enantiomer | Derivative | Wavelength of First Cotton Effect (λ, nm) | Sign of First Cotton Effect | Assigned Absolute Configuration |
|---|---|---|---|---|
| Enantiomer A | Benzoate | ~228 | Positive | S |
| Enantiomer B | Benzoate | ~228 | Negative | R |
This table illustrates how the sign of the Cotton effect in the CD spectrum of a derivatized chiral alcohol can be directly correlated to its absolute configuration. A similar approach would be applicable to chiral derivatives of this compound, providing a reliable method for their stereochemical assignment.
Applications of 5 Nitro 1h Indole 3 Ethanol As a Building Block in Complex Chemical Synthesis
Role in the Synthesis of Functionalized Indole (B1671886) Derivatives
5-Nitro-1H-indole-3-ethanol serves as a key starting material for a variety of functionalized indole derivatives. The presence of the nitro group at the 5-position deactivates the benzene (B151609) ring towards electrophilic substitution, while the C3-ethanol side chain and the indole nitrogen offer sites for various chemical modifications.
The hydroxyl group of the ethanol (B145695) side chain can be readily transformed into other functional groups. For instance, it can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further elaboration. The indole nitrogen can be alkylated or acylated to introduce a diverse range of substituents. Furthermore, the nitro group itself can be a precursor to an amino group via reduction, which opens up another avenue for functionalization, such as diazotization followed by substitution reactions.
A significant application of this building block is in the synthesis of tryptamine (B22526) derivatives. While direct conversion of 3-(2-nitroethyl)-1H-indoles has been explored, a common synthetic strategy involves the conversion of the alcohol to a leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with an azide, and subsequent reduction to the primary amine, yielding 5-nitrotryptamine. This tryptamine derivative is a crucial intermediate for the synthesis of various biologically active compounds.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Indole | β-Nitrostyrene, Acetic acid, Ethanol, Reflux | 3-(2-Nitroethyl)-1H-indole | Not specified | nih.gov |
| 5-Nitro-1H-indole | 1,3-Dibromopropane, KOH, DMF | 5-Nitro-1-(3-bromopropyl)-1H-indole | 46 | nih.gov |
| 5-Nitro-1H-indole | Vilsmeier-Haack reagent | 5-Nitro-1H-indole-3-carbaldehyde | 60 | nih.gov |
| 5-Nitro-1-(3-bromopropyl)-1H-indole | Pyrrolidine | 5-Nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indole | Not specified | nih.gov |
Precursor to Nitrogen-Containing Heterocyclic Systems
The utility of this compound extends to its role as a precursor for the synthesis of more complex nitrogen-containing heterocyclic systems, most notably β-carbolines and related structures. These scaffolds are present in numerous natural products and pharmaceutically active compounds. nih.gov
The Pictet-Spengler reaction is a cornerstone in this context. nih.govwikipedia.org This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydro-β-carboline. By first converting this compound to 5-nitrotryptamine, it can be reacted with various carbonyl compounds to generate a library of 6-nitro-tetrahydro-β-carbolines. The nitro group can then be further manipulated to produce a range of substituted β-carboline derivatives. researchgate.net
Another important transformation is the Bischler-Napieralski reaction , which is used to synthesize 3,4-dihydro-β-carbolines. nih.govrsc.org This reaction typically involves the cyclization of an N-acyltryptamine derivative using a dehydrating agent like phosphorus oxychloride. N-acyl-5-nitrotryptamine, derived from this compound, can be employed in this reaction to access the corresponding 6-nitro-3,4-dihydro-β-carboline scaffold.
| Reaction Type | Reactants | Product | Key Features | References |
| Pictet-Spengler | Tryptamine and Aldehyde/Ketone | Tetrahydro-β-carboline | Acid-catalyzed cyclization | nih.govwikipedia.orgresearchgate.net |
| Bischler-Napieralski | N-Acyltryptamine | 3,4-Dihydro-β-carboline | Intramolecular cyclization using a dehydrating agent | nih.govrsc.org |
| Interrupted Bischler-Napieralski | N-Acyltryptamine | Spirocyclic pyrrolidinoindolines | Trapping of a spiroindoleninium intermediate | nih.gov |
Integration into Polycyclic and Macrocyclic Frameworks
The structural features of this compound also allow for its incorporation into complex polycyclic and macrocyclic frameworks. The indole nucleus and the C3-side chain can participate in various cyclization strategies to construct larger ring systems.
For the synthesis of polycyclic indoles , the functional handles on this compound can be exploited in intramolecular reactions. For instance, after appropriate functionalization of the ethanol side chain and the indole nitrogen, intramolecular Heck reactions, Friedel-Crafts alkylations, or other carbon-carbon bond-forming reactions can be employed to build additional rings onto the indole core. rsc.org
In the realm of macrocycles , indole-containing structures have gained significant attention due to their diverse biological activities. mdpi.com this compound can be a valuable component in the synthesis of such macrocycles. The ethanol side chain can be extended and functionalized to contain a terminal reactive group, which can then participate in a macrocyclization reaction with another part of the molecule or with a separate molecular fragment. Ring-closing metathesis (RCM) and various metal-catalyzed cross-coupling reactions are powerful tools for achieving such macrocyclizations. mdpi.com The enzymatic macrocyclization of peptide-like structures containing indole moieties also represents a promising approach. rsc.org
| Cyclization Strategy | Key Features | Resulting Framework | References |
| Intramolecular C-H Arylation | Palladium-catalyzed cyclization of appropriately substituted indole derivatives. | Fused polycyclic indole systems. | rsc.org |
| Ring-Closing Metathesis (RCM) | Formation of a large ring by joining two terminal alkenes. | Indole-containing macrocycles. | mdpi.com |
| Ugi/Passerini Multicomponent Reactions | One-pot synthesis of linear precursors followed by macrocyclization. | Diverse macrocyclic peptidomimetics. | nih.gov |
| Enzymatic Macrocyclization | Enzyme-catalyzed ring closure, often with high selectivity. | Natural product-like macrocycles. | rsc.org |
Utility in the Synthesis of Advanced Materials (e.g., Fluorescent Probes and Sensors)
The unique electronic properties of the nitroindole scaffold make this compound an attractive building block for the design and synthesis of advanced materials, particularly fluorescent probes and sensors. semanticscholar.org The nitro group acts as a strong electron-withdrawing group, which can significantly influence the photophysical properties of the indole chromophore.
The synthesis of fluorescent probes often involves coupling a fluorophore to a recognition unit that selectively interacts with a target analyte. The fluorescence of the resulting probe can be modulated by this interaction, leading to a "turn-on" or "turn-off" response. The functional groups of this compound can be readily modified to attach such recognition moieties. For example, the hydroxyl group can be etherified or esterified with a receptor for a specific ion or molecule.
Furthermore, the nitro group itself can be part of the signaling mechanism. For instance, its reduction to an amino group in the presence of a specific analyte can lead to a dramatic change in the fluorescence properties of the molecule. The solvatochromic properties of some indole derivatives, where the absorption and emission wavelengths are sensitive to the polarity of the solvent, can also be exploited in sensor design. semanticscholar.org
| Probe Design Strategy | Mechanism | Analyte Type | References |
| Analyte-induced cleavage | Cleavage of a bond linking the fluorophore to a quencher. | Thiols, reactive oxygen species | scispace.com |
| Photoinduced Electron Transfer (PET) | Modulation of electron transfer between the fluorophore and a receptor. | Ions, pH | scispace.com |
| Intramolecular Charge Transfer (ICT) | Change in the charge distribution upon analyte binding. | pH, metal ions | nih.gov |
| Displacement Assay | Displacement of a fluorescent dye from a receptor by the analyte. | G-quadruplex DNA | nih.gov |
Future Directions and Emerging Research Avenues for 5 Nitro 1h Indole 3 Ethanol
Development of Highly Selective and Efficient Catalytic Systems for Synthesis and Transformation
The synthesis and functionalization of 5-Nitro-1H-indole-3-ethanol would greatly benefit from the development of advanced catalytic systems. Future research should focus on catalysts that offer high selectivity and efficiency, minimizing waste and enabling precise control over the molecular architecture.
Key Research Objectives:
Asymmetric Catalysis: The development of chiral catalysts for the enantioselective synthesis of this compound derivatives is a primary goal. This would involve the exploration of organocatalysts, such as those based on thiourea (B124793) and squaramide, as well as transition metal complexes. These catalysts can activate indole (B1671886) substrates and reacting partners through hydrogen bonding and other non-covalent interactions to control the stereochemical outcome of reactions.
Heterogeneous Catalysis: The design of reusable solid-supported catalysts would enhance the sustainability of synthetic processes. Materials such as functionalized polymers, metal-organic frameworks (MOFs), and nanoparticles could serve as robust platforms for catalytic sites.
Photoredox and Electrocatalysis: The use of light or electricity to drive chemical transformations offers green and efficient alternatives to traditional thermal methods. The development of photocatalytic systems for the synthesis and modification of this compound could enable novel reaction pathways.
Table 1: Potential Catalytic Systems for this compound Synthesis and Transformation
| Catalyst Type | Potential Application | Advantages |
| Chiral Phosphoric Acids | Asymmetric Friedel-Crafts reactions | High enantioselectivity |
| Transition Metal Complexes (e.g., Pd, Au, Cu) | Cross-coupling, cyclization reactions | High efficiency and functional group tolerance |
| Nanoparticle Catalysts | Hydrogenation, oxidation | High surface area, reusability |
| Biocatalysts (Enzymes) | Selective functionalization | High specificity, mild reaction conditions |
Exploration of Unconventional Reactivity Pathways and Cascade Reactions
Moving beyond canonical reactions, future research should aim to uncover and exploit unconventional reactivity patterns of this compound. Cascade reactions, which involve multiple bond-forming events in a single operation, are particularly attractive for building molecular complexity efficiently.
Potential Research Areas:
Domino Reactions: Designing reaction sequences where the initial transformation of the ethanol (B145695) or nitro group sets the stage for subsequent intramolecular reactions. For instance, an initial oxidation of the alcohol could be followed by an intramolecular cyclization.
Multi-component Reactions: Developing one-pot reactions that bring together this compound and two or more other reactants to rapidly construct complex molecular scaffolds.
[3+2] and [4+2] Cycloadditions: Utilizing the indole nucleus or the nitro group as a component in cycloaddition reactions to synthesize novel polycyclic and heterocyclic systems. The nitro group can activate adjacent double bonds for such transformations.
Integration with Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Design
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize synthetic chemistry. researchgate.netniscpr.res.in These computational tools can accelerate the discovery of synthetic routes and predict reaction outcomes with increasing accuracy.
Applications in the Context of this compound:
Retrosynthetic Analysis: AI-powered platforms can propose novel and efficient synthetic pathways to this compound and its derivatives, potentially uncovering routes that are not immediately obvious to human chemists. niscpr.res.in These tools are trained on vast databases of known reactions to predict plausible disconnections of a target molecule. niscpr.res.in
Reaction Optimization: Machine learning algorithms can be used to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for a given transformation of this compound, thereby reducing the number of experiments required.
De Novo Design: ML models can be employed to design novel derivatives of this compound with desired properties by learning the relationship between chemical structure and function.
Mechanistic Studies of Non-Canonical Transformations
A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods. Future research should employ a combination of experimental and computational techniques to elucidate the mechanisms of novel transformations involving this compound.
Methodologies for Mechanistic Investigation:
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, determine the structures of transition states and intermediates, and predict reaction energetics. niscpr.res.in Such studies can provide insights into the factors controlling reactivity and selectivity. For instance, DFT has been used to study the heats of formation of substituted indoles and to understand the enantioselectivity of Friedel-Crafts reactions of indoles. niscpr.res.inacs.org
Kinetic Studies: Monitoring reaction rates under various conditions can help to determine the rate law and provide evidence for the proposed mechanism.
Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR, can be used to detect and characterize reactive intermediates.
Table 2: Computational Parameters for Mechanistic Studies of Indole Derivatives
| Computational Method | Basis Set | Application | Reference |
| B3LYP | 6-31G | Calculation of heats of formation of indole derivatives. | niscpr.res.in |
| B3LYP | 6-311+G(d,p) | Investigation of optimized geometry and vibrational analysis of indole derivatives. | researchgate.net |
Design of Next-Generation Analytical Probes for In-Situ Reaction Monitoring
The ability to monitor chemical reactions in real-time is essential for process optimization and mechanistic studies. The development of novel analytical probes tailored for reactions involving this compound would be a significant advancement.
Future Directions for Analytical Probe Development:
Fluorescent Probes: Designing molecules that exhibit a change in fluorescence upon reacting with this compound or a key intermediate in its transformation. This could involve, for example, a probe that is activated by a cyclization reaction involving the indole nucleus. rsc.org
Spectroscopic Sensors: Developing sensors based on techniques such as Surface-Enhanced Raman Scattering (SERS) for the sensitive and selective detection of this compound and its reaction products. SERS has been shown to be effective for the detection of other nitroaromatic compounds. acs.org
Integrated Microfluidic Systems: Creating microfluidic devices that integrate reaction, separation, and detection steps, allowing for high-throughput screening of reaction conditions and real-time monitoring of reaction progress.
The continued investigation into these future research avenues will undoubtedly lead to a deeper understanding of the chemistry of this compound and pave the way for its application in the development of new technologies.
Q & A
Q. What are the established synthetic routes for 5-Nitro-1H-indole-3-ethanol, and what key reaction parameters influence yield?
A common method involves alkylation of 5-nitroindole with 2-bromoethanol under anhydrous conditions. Key steps include:
- Reacting 5-nitroindole with NaH in DMF to generate the indolide intermediate.
- Adding 2-bromoethanol dropwise, followed by 24-hour stirring at room temperature .
- Purification via silica gel chromatography (ethyl acetate/hexane). Yield optimization depends on stoichiometric ratios (e.g., 1.5 eq NaH) and strict anhydrous conditions. Typical yields range from 80–85% .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Characteristic peaks include δ 3.86 (q, CH₂-CH₂-OH), δ 8.70 (d, 4-H indole proton), and δ 143.16 ppm (nitro-substituted aromatic carbon) .
- HRMS : Confirm molecular ion [M+H]+ at m/z 207.1987 (calc. 207.2054) .
- TLC : Use ethyl acetate/hexane (7:3) for reaction monitoring .
Q. How does the nitro group at the 5-position influence the compound’s reactivity in subsequent derivatization?
The electron-withdrawing nitro group deactivates the indole ring, directing electrophilic substitutions to the 3- and 7-positions. This regioselectivity is critical for designing derivatives (e.g., spiro compounds or Schiff bases) via reactions with amines or aldehydes under acidic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Contradictions (e.g., unexpected coupling patterns in NMR) require:
- Multi-technique validation : Cross-check HRMS, 2D NMR (COSY, HSQC), and X-ray crystallography if available.
- Computational validation : Compare experimental NMR shifts with DFT-calculated values .
- Reaction pathway analysis : Ensure intermediates (e.g., unreacted starting materials) do not contaminate the final product .
Q. What strategies improve reaction yields in large-scale synthesis of this compound?
- Solvent optimization : Replace DMF with THF to reduce side reactions.
- Temperature control : Gradual warming from 0°C to RT minimizes exothermic decomposition.
- Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
Q. What methodologies are used to assess the biological activity of this compound derivatives?
- Molecular docking : Screen against target proteins (e.g., kinases) using GOLD Suite to predict binding affinities .
- In vitro assays : Test cytotoxicity (MTT assay) and antioxidant activity (DPPH radical scavenging) in cell lines .
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., nitro vs. methoxy groups) with bioactivity .
Q. How can alternative synthetic routes reduce reliance on hazardous reagents like NaH?
- Microwave-assisted synthesis : Shorten reaction times and reduce base quantities.
- Green solvents : Ethanol/water mixtures for eco-friendly recrystallization .
- Enzyme catalysis : Explore lipases or oxidoreductases for regioselective modifications .
Q. What are the challenges in achieving high solubility for this compound in aqueous buffers?
The compound’s hydrophobicity (logP ~2.1) necessitates:
- Co-solvents : Use DMSO or cyclodextrins for in vitro studies.
- Prodrug design : Introduce phosphate or glycoside groups to enhance aqueous solubility .
Q. How can researchers ensure purity ≥98% for pharmacological studies?
- Multi-step purification : Combine column chromatography (silica gel) with recrystallization (ethanol/water).
- HPLC analysis : Use C18 columns (acetonitrile/water gradient) to detect trace impurities (<0.5%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
